molecular formula C10H15F3N4O B2951202 4-amino-N-(2-methylpropyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide CAS No. 2101195-27-9

4-amino-N-(2-methylpropyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2951202
CAS No.: 2101195-27-9
M. Wt: 264.252
InChI Key: IMMNCWFMDUJLBR-UHFFFAOYSA-N
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Description

4-amino-N-(2-methylpropyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(2-methylpropyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the trifluoroethyl group: This step involves the alkylation of the pyrazole ring with a trifluoroethyl halide in the presence of a base such as potassium carbonate.

    Carboxamide formation: The final step involves the reaction of the amine with an isocyanate or a carboxylic acid derivative to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or the trifluoroethyl group to a non-fluorinated alkyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trifluoroethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or non-fluorinated alkyl derivatives.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

4-amino-N-(2-methylpropyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its ability to interact with various biological targets.

    Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide.

    Material Science:

Mechanism of Action

The mechanism of action of 4-amino-N-(2-methylpropyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to its target, while the amino and carboxamide groups can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    4-amino-1H-pyrazole-5-carboxamide: Lacks the trifluoroethyl and 2-methylpropyl groups.

    1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide: Lacks the amino and 2-methylpropyl groups.

    N-(2-methylpropyl)-1H-pyrazole-5-carboxamide: Lacks the amino and trifluoroethyl groups.

Uniqueness

The presence of both the trifluoroethyl and 2-methylpropyl groups in 4-amino-N-(2-methylpropyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide makes it unique compared to similar compounds

Properties

IUPAC Name

4-amino-N-(2-methylpropyl)-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F3N4O/c1-6(2)3-15-9(18)8-7(14)4-16-17(8)5-10(11,12)13/h4,6H,3,5,14H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMNCWFMDUJLBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=C(C=NN1CC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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